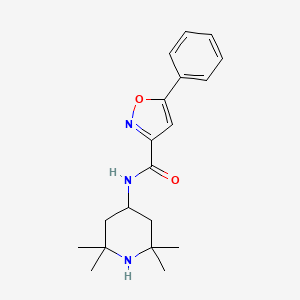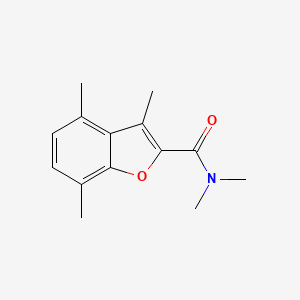![molecular formula C16H17NO B7547717 N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
N-methyl-N-[(4-phenylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(4-phenylphenyl)methyl]acetamide, also known as MPAA, is a chemical compound with potential applications in scientific research. MPAA is a member of the amide family and its chemical formula is C17H19NO. The molecule's structure consists of a benzene ring, a phenyl group, an amide functional group, and a methyl group.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(4-phenylphenyl)methyl]acetamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-methyl-N-[(4-phenylphenyl)methyl]acetamide has also been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-methyl-N-[(4-phenylphenyl)methyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N-methyl-N-[(4-phenylphenyl)methyl]acetamide has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-[(4-phenylphenyl)methyl]acetamide in lab experiments is its potential as a drug delivery system. N-methyl-N-[(4-phenylphenyl)methyl]acetamide can be conjugated with other molecules to target specific cells or tissues, which could be useful in the development of new cancer treatments. However, one limitation of using N-methyl-N-[(4-phenylphenyl)methyl]acetamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-methyl-N-[(4-phenylphenyl)methyl]acetamide in vivo.
Direcciones Futuras
There are several potential future directions for research on N-methyl-N-[(4-phenylphenyl)methyl]acetamide. One area of research could focus on the development of new cancer treatments using N-methyl-N-[(4-phenylphenyl)methyl]acetamide as a drug delivery system. Another area of research could focus on the development of new synthetic methods for N-methyl-N-[(4-phenylphenyl)methyl]acetamide, which could improve its efficiency and reduce its toxicity. Additionally, further studies are needed to determine the safety and efficacy of N-methyl-N-[(4-phenylphenyl)methyl]acetamide in vivo, and to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of N-methyl-N-[(4-phenylphenyl)methyl]acetamide involves a series of chemical reactions. The starting material is benzyl chloride, which is reacted with phenylmagnesium bromide to form 1-phenyl-1-phenylmethylmethane. This intermediate product is then reacted with N-methylacetamide to form N-methyl-N-[(4-phenylphenyl)methyl]acetamide.
Aplicaciones Científicas De Investigación
N-methyl-N-[(4-phenylphenyl)methyl]acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor activity and could be used in the development of new cancer treatments. N-methyl-N-[(4-phenylphenyl)methyl]acetamide has also been studied for its potential as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues.
Propiedades
IUPAC Name |
N-methyl-N-[(4-phenylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13(18)17(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNWVBNOFALFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-phenylphenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Amino-3-pyridin-2-yl-1,2,4-triazol-1-yl)-[6-(diethylamino)pyridin-3-yl]methanone](/img/structure/B7547640.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547667.png)
![[2-(4-methylsulfonylphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547676.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)
![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)

![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)
![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)